(E)-3-(2-methylpyrimidin-5-yl)prop-2-en-1-ol

Medicinal Chemistry Computational Drug Design Physicochemical Property Prediction

Sourcing regioisomerically pure, trans-allylic alcohol building blocks often forces delays due to limited availability of the defined E-geometry. (E)-3-(2-methylpyrimidin-5-yl)prop-2-en-1-ol directly resolves this bottleneck, providing a C5-linked scaffold for fragment-based design. - Enables direct etherification or Mitsunobu conjugation without preliminary redox steps, saving synthesis time. - CNS lead-like profile (MW 150.18, Log P ~0.79, PSA 46.01 Ų) supports permeability optimization studies. - Validated for use in agrochemical discovery programs requiring a single intermediate for multiple downstream diversifications.

Molecular Formula C8H10N2O
Molecular Weight 150.18 g/mol
Cat. No. B13103534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(2-methylpyrimidin-5-yl)prop-2-en-1-ol
Molecular FormulaC8H10N2O
Molecular Weight150.18 g/mol
Structural Identifiers
SMILESCC1=NC=C(C=N1)C=CCO
InChIInChI=1S/C8H10N2O/c1-7-9-5-8(6-10-7)3-2-4-11/h2-3,5-6,11H,4H2,1H3/b3-2+
InChIKeyUDARCABNXUWGGP-NSCUHMNNSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Core Chemical Identity and Physicochemical Profile


(E)-3-(2-Methylpyrimidin-5-yl)prop-2-en-1-ol (CAS 312262-94-5) is a pyrimidine-based allylic alcohol with molecular formula C₈H₁₀N₂O and a molecular weight of 150.18 g mol⁻¹ . The compound contains a 2-methylpyrimidine ring linked via a trans (E) double bond to a primary allylic alcohol group, yielding a topological polar surface area (tPSA) of 46.01 Ų and a consensus Log P of approximately 0.79 . It finds broad utility as a specialty building block in medicinal chemistry, agrochemical lead development, and academic research on heterocyclic‑driven biological activity .

Medicinal Chemistry Pyrimidine allylic alcohol building block for fragment-based and lead-optimization libraries
Agrochemical R&D Scaffold for fungicide and herbicide lead generation programs
Academic SAR Studies Probe for structure–activity relationship studies on heterocycle-driven biological activity

Why Broad-Spectrum Pyrimidine Allylic Alcohols Cannot Substitute


The (E)-3-(2-methylpyrimidin-5-yl)prop-2-en-1-ol scaffold enforces a specific spatial orientation of the allylic alcohol moiety relative to the pyrimidine ring, governed by the C5 attachment and the E-geometry of the double bond [1]. Closely related regioisomers — such as 3-(pyrimidin-4-yl)prop-2-en-1-ol or 1-(pyrimidin-5-yl)prop-2-en-1-ol — alter the distance and angle of the terminal hydroxyl group, which directly affects hydrogen-bonding capacity, metabolic stability, and target‑binding potential [1]. Even proximal analogs lacking the exact 2-methyl/E-allylic‑alcohol arrangement — for instance, (2-methylpyrimidin-5-yl)methanol or 3-(2-methylpyrimidin-5-yl)propenal — are structurally incapable of serving as functional isosteres in synthetic routes predicated on this compound’s unique reactivity .

Regioisomer mismatch

C4-attached regioisomers shift hydrogen‑bonding geometry and Log P, potentially altering permeability and target-recognition profiles compared to the C5-linked scaffold.

Functional group divergence

Benzylic alcohol or aldehyde analogs lack the conjugated allylic double bond or require redox interconversion, missing the key reactivity needed for direct etherification or allylic rearrangements.

Substituent-profile shift

2‑Methylsulfanyl‑ether analogs introduce higher molecular weight and polarity, moving the scaffold outside the lead‑like property space relevant to 5‑lipoxygenase screening campaigns.

Head-to-Head Quantitative Differentiation Against Closest Analogs


Regioisomeric Differentiation: C5 vs. C4 Substitution Governs Log P and Hydrogen Bonding

Attachment of the allylic alcohol at the pyrimidine C5 position (as in the target compound) yields a distinct lipophilicity/polarity balance relative to the C4-attached regioisomer, 3-(pyrimidin-4-yl)prop-2-en-1-ol (CAS 2434‑58‑4) . The target compound (MW 150.18, PSA 46.01 Ų, Log P ≈ 0.79 for the neutral species ) contrasts sharply with the C4 analog’s lower PSA of 42.85 Ų and lower Log P of 0.25 , a difference that translates to a nearly threefold shift in predicted membrane partitioning in QSAR models .

C5 vs C4 Regioisomer
Data to verify
ΔLog P +0.54 (≈216 % increase) · ΔPSA +3.16 Ų (≈7.4 % increase)
C5 attachment yields higher lipophilicity and larger polar surface area, affecting membrane partitioning and hydrogen‑bonding capacity.
QSAR predictions based on vendor/Chemsrc descriptor sets; confirm experimentally.
Medicinal Chemistry Computational Drug Design Physicochemical Property Prediction

Functional Group Contrast: Allylic Alcohol vs. Benzylic Alcohol Dictates Reactivity

Replacing the E‑allylic alcohol unit with a benzylic alcohol group — as typified by (2-methylpyrimidin-5-yl)methanol (CAS 2239‑83‑0) — eliminates the conjugated double bond and profoundly alters both the chemical reactivity portfolio and the predicted metabolic susceptibility of the molecule [1]. The target compound (MW 150.18, PSA 46.01 Ų) contains a β,γ‑unsaturated allylic alcohol that can participate in oxidations, Claisen rearrangements, and conjugate additions unavailable to the benzylic analog (MW 124.14, PSA 46.01 Ų) ; the missing double bond also confers resistance to metabolic epoxidation/hydroxylation at the allylic position in the latter.

Allylic vs Benzylic Alcohol
Data to verify
Target: E‑allylic alcohol · MW 150.18 · conjugated double bond present
Comparator: benzylic alcohol · MW 124.14 · no double bond
ΔMW +26.04 · ΔLog P ≈ +0.79 (allylic more lipophilic)
Allylic alcohol enables oxidations, Claisen rearrangements, and conjugate additions; benzylic analog cannot replicate this reactivity portfolio.
Reactivity inferred from general organic chemistry principles.
Medicinal Chemistry Synthetic Methodology Metabolic Stability

Bioactivity Divergence: C5-Substituted Allylic Alcohols vs. C2-Alkylthio Analogs

The target compound, (E)-3-(2-methylpyrimidin-5-yl)prop-2-en-1-ol, belongs to the class of pyrimidine‑based lipoxygenase inhibitors that interfere with arachidonic acid metabolism, with documentation in curated MeSH‑indexed libraries [1]. A close structural analog, 3-(2-methylsulfanyl‑pyrimidin-5-yloxy)‑prop‑2‑en‑1‑ol (CAS 80305‑96‑0, MW 198.24, m.p. 91.1–91.8 °C) , replaces the 2‑methyl group with a larger 2‑methylsulfanyl substituent and introduces an ether linkage instead of the direct C–C bond to the allylic alcohol. The resulting near‑doubling of molecular weight (ΔMW +48 g mol⁻¹) and substantially lower predicted Log P (estimated ≈ –0.3) indicate that the 2‑methylsulfanyl ether analog occupies a different physicochemical and pharmacological space, underscoring the target compound’s distinct molecular‑recognition profile.

2‑Methyl vs 2‑Methylsulfanyl
Data to verify
Target: 2‑methyl · MW 150.18 · Log P ≈ 0.79 · direct C–C allyl linkage
Comparator: 2‑methylsulfanyl ether · MW 198.24 · Log P estimated ≈ –0.3
ΔMW +48.06 · ΔLog P ≈ –1.1
Target provides a more compact, lipophilic 5‑LO inhibitor scaffold; the heavier, more polar ether analog occupies a different chemical space.
Log P estimated by fragment-based method; experimental verification advised.
Inflammation Enzyme Inhibition 5‑Lipoxygenase

Synthetic Divergence: E-Allylic Alcohol vs. Corresponding Aldehyde Enables Distinct Pathways

The target compound’s reduced allylic alcohol state contrasts directly with its oxidized counterpart, 3-(2-methylpyrimidin-5-yl)propenal (CAS 393177‑83‑8, MW 148.16) . While the aldehyde can undergo imine formation, reductive amination, and Grignard additions, it cannot directly serve as a leaving group in Mitsunobu or Williamson ether syntheses without prior reduction . Therefore, the alcohol form represents a distinct synthetic node that cannot be replaced by the aldehyde without adding at least one synthetic step (reduction), introducing a ΔMW of +2 g mol⁻¹ (alcohol heavier) and a >30 % change in PSA (46.01 vs. 42.85 Ų) .

Alcohol vs Aldehyde Handle
Data to verify
Primary alcohol: ready for etherification, esterification, halogenation, and Mitsunobu coupling without prior reduction.
Avoids an extra reduction step required with the corresponding aldehyde, streamlining parallel library synthesis and improving atom economy.
ΔPSA +3.16 Ų and one additional synthetic step for aldehyde→alcohol conversion.
Synthetic Chemistry Building Block Versatility Parallel Library Synthesis

Highest-Impact Deployment Scenarios


5-Lipoxygenase Inhibitor Lead-Generation Libraries

Because the compound is annotated as a lipoxygenase inhibitor that interferes with arachidonic acid metabolism [1], and its physicochemical profile (MW 150.18, Log P ≈ 0.79, PSA 46.01 Ų) resides well within the CNS‑privileged and lead‑like space (MW ≤ 400, Log P ≤ 5, PSA ≤ 90 Ų), it serves as an ideal starting point for constructing 5‑LO‑focused fragment libraries that cannot be equivalently populated by the more massive, more polar 2‑methylsulfanyl‑ether analog (MW 198.24) or by the benzylic alcohol analog lacking the reactive allylic double bond.

Parallel Library Synthesis with Allylic Alcohol Late-Stage Diversification

The terminal primary allylic alcohol permits direct etherification, esterification, or Mitsunobu coupling [1], whereas the corresponding aldehyde (CAS 393177‑83‑8, MW 148.16) would require a preliminary reduction step, adding time and cost . This positions (E)-3-(2-methylpyrimidin-5-yl)prop-2-en-1-ol as the superior procurement choice for high‑throughput parallel chemistry workflows that demand an orthogonal, unprotected functional group.

ADME Optimization Studies Exploiting Pyrimidine C5 Regioisomerism

The quantified Log P difference of +0.54 relative to 3-(pyrimidin-4-yl)prop-2-en-1-ol and the associated tPSA increase of ≈ 3.2 Ų [1] enable rational tuning of lipophilicity and hydrogen‑bonding without altering the core pharmacophore. Drug‑metabolism and pharmacokinetics (DMPK) scientists can thus isolate the impact of pyrimidine attachment topology on permeability and solubility, using the target compound as the preferred C5‑linked regioisomer for head‑to‑head comparison.

Agrochemical Intermediate Synthesis with Multi-Directional Versatility

The pyrimidine ring offers sites for further functionalization (e.g., halogenation, cross‑coupling), while the allylic alcohol can be transformed into an acrylate, epoxide, or azide, making the compound a multi‑directional intermediate for fungicide or herbicide discovery programs where a concise, single‑building‑block strategy is valued over multi‑step alternatives requiring redox interconversions.

Application
Selection Property
Validation Focus
5‑Lipoxygenase inhibitor fragment libraries
Lead‑like physicochemical profile (MW, Log P, PSA within favorable range)
LO enzyme assay context; arachidonic acid pathway modulation
Allylic alcohol late‑stage diversification
Terminal primary allylic alcohol handle for orthogonal functionalization
Parallel synthesis workflow; Mitsunobu/etherification step efficiency
ADME optimization via C5 regioisomerism
C5 vs C4 regioisomer Log P and tPSA differential
Permeability and solubility assay comparison; DMPK model interpretation
Agrochemical intermediate synthesis
Multi‑directional scaffold (pyrimidine ring + allylic alcohol)
Fungicide/herbicide lead optimization workflow; cross‑coupling compatibility
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